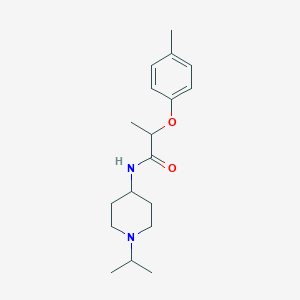
N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, commonly known as Suvorexant, is a medication used to treat insomnia. It works by blocking the action of orexin, a neurotransmitter that promotes wakefulness. Suvorexant was approved by the FDA in 2014 and has since become a popular treatment option for individuals suffering from insomnia.
Mecanismo De Acción
Suvorexant works by blocking the action of orexin, a neurotransmitter that promotes wakefulness. Orexin is produced by a group of neurons in the hypothalamus called the lateral hypothalamic area. By blocking the action of orexin, Suvorexant promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
Suvorexant has been shown to have a number of biochemical and physiological effects. It has been shown to increase total sleep time, decrease sleep latency, and improve sleep efficiency. In addition, it has been shown to have minimal effects on daytime cognitive function and psychomotor performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Suvorexant has a number of advantages and limitations for lab experiments. One of the advantages is that it can be used to study the effects of blocking orexin on sleep and wakefulness. However, one of the limitations is that it can be difficult to administer in animal studies due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for research related to Suvorexant. One area of research is the potential use of Suvorexant in the treatment of other neurological disorders such as depression, anxiety, and addiction. Another area of research is the development of more effective orexin receptor antagonists. Additionally, there is a need for further research on the long-term effects of Suvorexant use.
Métodos De Síntesis
The synthesis of Suvorexant involves a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with sodium hydroxide to form the sodium salt of 4-methylphenol. The sodium salt is then reacted with 2-bromo-1-(isopropylamino)propane to form 2-(4-methylphenoxy)-N-isopropylpropan-1-amine. This compound is then reacted with 2-chloro-N-(4-cyanophenyl)acetamide to form N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, which is the final product.
Aplicaciones Científicas De Investigación
Suvorexant has been extensively studied in scientific research for its effectiveness in treating insomnia. In addition, it has also been studied for its potential use in the treatment of other neurological disorders such as depression, anxiety, and addiction. Suvorexant has also been studied for its effects on sleep architecture and circadian rhythms.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)20-11-9-16(10-12-20)19-18(21)15(4)22-17-7-5-14(3)6-8-17/h5-8,13,15-16H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUJNSYQVMMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
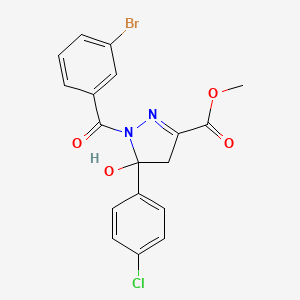
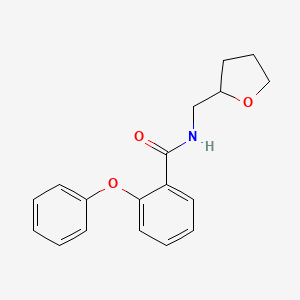
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
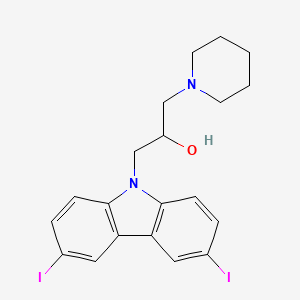
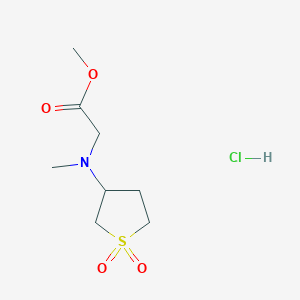
![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)